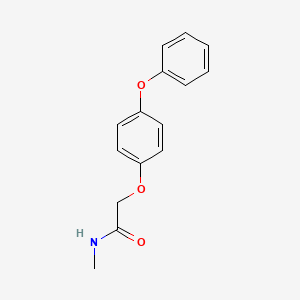
(5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position and a naphthalen-1-yl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylfuran and 1-bromonaphthalene.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a coupling reaction between 3-methylfuran and 1-bromonaphthalene using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
Cyclization: The intermediate undergoes cyclization to form the furan ring, resulting in the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of reduced furan derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of substituted furan compounds.
Wissenschaftliche Forschungsanwendungen
(5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(5R)-3-Methyl-5-phenylfuran-2(5H)-one: Similar structure with a phenyl group instead of a naphthalen-1-yl group.
(5R)-3-Methyl-5-(2-naphthyl)furan-2(5H)-one: Similar structure with a 2-naphthyl group instead of a 1-naphthyl group.
(5R)-3-Methyl-5-(4-methoxyphenyl)furan-2(5H)-one: Similar structure with a 4-methoxyphenyl group.
Uniqueness: (5R)-3-Methyl-5-(naphthalen-1-yl)furan-2(5H)-one is unique due to the presence of the naphthalen-1-yl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
922191-29-5 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(2R)-4-methyl-2-naphthalen-1-yl-2H-furan-5-one |
InChI |
InChI=1S/C15H12O2/c1-10-9-14(17-15(10)16)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14H,1H3/t14-/m1/s1 |
InChI-Schlüssel |
WHIZQTAHYFEOHW-CQSZACIVSA-N |
Isomerische SMILES |
CC1=C[C@@H](OC1=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC(OC1=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)






![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)



